Mhv eptm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MHV EPTM is a peptide used for in vitro giant unilamellar vesicle (GUV) deformation analysis. It is known for its ability to make GUVs smaller in size and more rugged in appearance . The compound has a molecular weight of 1782.05 and a molecular formula of C82H132N20O24 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MHV EPTM involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MHV EPTM primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) are commonly used for peptide bond formation.
Deprotection Reagents: TFA (Trifluoroacetic acid) is used to remove protecting groups during synthesis.
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Scientific Research Applications
MHV EPTM is widely used in scientific research, particularly in the study of membrane dynamics and vesicle deformation. Its applications include:
Mechanism of Action
MHV EPTM exerts its effects by binding to the membranes of giant unilamellar vesicles (GUVs). This binding causes the GUVs to become smaller and more rugged in appearance. The peptide interacts with the lipid bilayer, inducing changes in membrane curvature and stability . The molecular targets involved include the lipid components of the membrane, such as phospholipids and cholesterol .
Comparison with Similar Compounds
MHV EPTM is unique in its ability to induce significant deformation in GUVs. Similar compounds include other membrane-binding peptides such as:
MHV ETM: Another peptide derived from the envelope protein of MHV, known for its membrane-binding properties.
M2-Influenza: A peptide from the influenza virus that also interacts with lipid membranes.
This compound stands out due to its specific sequence and structure, which confer its unique ability to deform GUVs more effectively than other peptides .
Properties
Molecular Formula |
C82H132N20O24 |
---|---|
Molecular Weight |
1782.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H132N20O24/c1-11-45(10)66(101-76(120)60(39-104)98-77(121)62-18-15-31-102(62)80(124)61(40-105)99-71(115)55(34-43(6)7)95-78(122)65(44(8)9)100-67(111)50(84)32-41(2)3)79(123)96-57(36-47-21-25-49(107)26-22-47)73(117)92-54(33-42(4)5)70(114)93-56(35-46-19-23-48(106)24-20-46)72(116)94-58(37-64(109)110)74(118)89-52(17-14-30-88-82(86)87)69(113)97-59(38-103)75(119)90-51(16-12-13-29-83)68(112)91-53(81(125)126)27-28-63(85)108/h19-26,41-45,50-62,65-66,103-107H,11-18,27-40,83-84H2,1-10H3,(H2,85,108)(H,89,118)(H,90,119)(H,91,112)(H,92,117)(H,93,114)(H,94,116)(H,95,122)(H,96,123)(H,97,113)(H,98,121)(H,99,115)(H,100,111)(H,101,120)(H,109,110)(H,125,126)(H4,86,87,88)/t45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-,66-/m0/s1 |
InChI Key |
BXFWVILMADFINW-JQXCSNEZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.